N-(2-Benzoyl-1-benzofuran-3-yl)acetamide
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Overview
Description
N-(2-Benzoyl-1-benzofuran-3-yl)acetamide: is an organic compound with the molecular formula C17H13NO3 It is characterized by a benzofuran ring system substituted with a benzoyl group and an acetamide moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(2-Benzoyl-1-benzofuran-3-yl)acetamide typically involves the following steps:
Formation of the Benzofuran Core: The benzofuran core can be synthesized through the cyclization of 2-hydroxybenzaldehyde with phenylacetic acid under acidic conditions.
Benzoylation: The benzofuran derivative is then subjected to benzoylation using benzoyl chloride in the presence of a base such as pyridine or triethylamine.
Acetamidation: The final step involves the introduction of the acetamide group. This can be achieved by reacting the benzoylated benzofuran with acetic anhydride or acetyl chloride in the presence of a base.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale operations. This includes the use of continuous flow reactors, efficient catalysts, and automated systems to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
Oxidation: N-(2-Benzoyl-1-benzofuran-3-yl)acetamide can undergo oxidation reactions, typically using oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of carboxylic acids or ketones.
Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in the formation of alcohols or amines.
Substitution: The compound can participate in nucleophilic substitution reactions, where the acetamide group can be replaced by other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products
Oxidation: Carboxylic acids, ketones.
Reduction: Alcohols, amines.
Substitution: Various substituted benzofuran derivatives.
Scientific Research Applications
Chemistry
In chemistry, N-(2-Benzoyl-1-benzofuran-3-yl)acetamide is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and the development of novel compounds.
Biology
In biological research, this compound is studied for its potential biological activities. It may exhibit properties such as antimicrobial, anti-inflammatory, or anticancer activities, making it a candidate for drug development.
Medicine
In medicine, this compound is investigated for its therapeutic potential. Its ability to interact with biological targets could lead to the development of new pharmaceuticals.
Industry
In the industrial sector, this compound can be used in the synthesis of dyes, pigments, and other specialty chemicals. Its stability and reactivity make it suitable for various applications.
Mechanism of Action
The mechanism of action of N-(2-Benzoyl-1-benzofuran-3-yl)acetamide involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins. The compound can modulate the activity of these targets, leading to various biological effects. For example, it may inhibit enzyme activity or block receptor binding, resulting in therapeutic outcomes.
Comparison with Similar Compounds
Similar Compounds
- N-(2-Benzoyl-1-benzofuran-3-yl)acetamide
- N-(2-Benzoyl-1-benzofuran-3-yl)propionamide
- N-(2-Benzoyl-1-benzofuran-3-yl)butyramide
Uniqueness
This compound stands out due to its specific substitution pattern on the benzofuran ring. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for research and industrial applications.
Properties
CAS No. |
54802-11-8 |
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Molecular Formula |
C17H13NO3 |
Molecular Weight |
279.29 g/mol |
IUPAC Name |
N-(2-benzoyl-1-benzofuran-3-yl)acetamide |
InChI |
InChI=1S/C17H13NO3/c1-11(19)18-15-13-9-5-6-10-14(13)21-17(15)16(20)12-7-3-2-4-8-12/h2-10H,1H3,(H,18,19) |
InChI Key |
SREMAFOPTZJJLS-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)NC1=C(OC2=CC=CC=C21)C(=O)C3=CC=CC=C3 |
Origin of Product |
United States |
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